

An In-depth Technical Guide to 3-Bromo-6-chloro-1H-indazole

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Compound of Interest

Compound Name: 3-Bromo-6-chloro-1H-indazole

Cat. No.: B1292437

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and potential biological relevance of **3-Bromo-6-chloro-1H-indazole**. The information is intended to support research and development activities in medicinal chemistry and drug discovery.

Core Chemical Information

3-Bromo-6-chloro-1H-indazole is a halogenated indazole derivative that serves as a valuable intermediate in the synthesis of various biologically active molecules.^[1] Its structure, featuring both bromo and chloro substituents, allows for selective chemical modifications, making it a versatile building block in the development of novel compounds.

Chemical Identifiers

A clear identification of chemical compounds is crucial for scientific accuracy and reproducibility. The following table summarizes the key identifiers for **3-Bromo-6-chloro-1H-indazole**.

Identifier	Value
CAS Number	885521-34-6
Molecular Formula	C ₇ H ₄ BrClN ₂
Molecular Weight	231.48 g/mol
IUPAC Name	3-bromo-6-chloro-1H-indazole
Canonical SMILES	<chem>C1=CC2=C(C=C1Cl)NN=C2Br</chem>
PubChem CID	Not available for the 3-bromo isomer, but the related 6-bromo-3-chloro isomer has CID 24728895.
InChI Key	(for 6-bromo-3-chloro isomer) LDBXLSQSRZCYHL-UHFFFAOYSA-N

Note: While the IUPAC name "**3-bromo-6-chloro-1H-indazole**" is commonly used, some sources may refer to the isomeric "6-bromo-3-chloro-1H-indazole". It is essential to verify the specific isomer using the CAS number.

Synthesis of 3-Bromo-6-chloro-1H-indazole

A detailed experimental protocol for the synthesis of **3-Bromo-6-chloro-1H-indazole** is provided below. This method involves the bromination of 6-chloro-1H-indazole.

Experimental Protocol

Step 1: Reaction Setup

- Suspend 6-Chloro-1H-indazole (3.0 g, 19.66 mmol) in 70 mL of a 2 M sodium hydroxide (NaOH) solution.

Step 2: Addition of Bromine Solution

- Prepare a solution of bromine (2.32 g, 14.52 mmol) in 30 mL of 2 M NaOH solution.
- Slowly add the bromine solution dropwise to the suspension of 6-chloro-1H-indazole.

Step 3: Reaction and Workup

- Stir the reaction mixture at room temperature for 1.5 hours.
- Upon completion of the reaction, adjust the pH of the mixture to 8 using a 3 M hydrochloric acid (HCl) solution.
- Perform a liquid-liquid extraction using ethyl acetate and brine.
- Separate the organic phase and dry it over anhydrous sodium sulfate.
- Filter the solution and concentrate the organic phase to obtain the crude product.

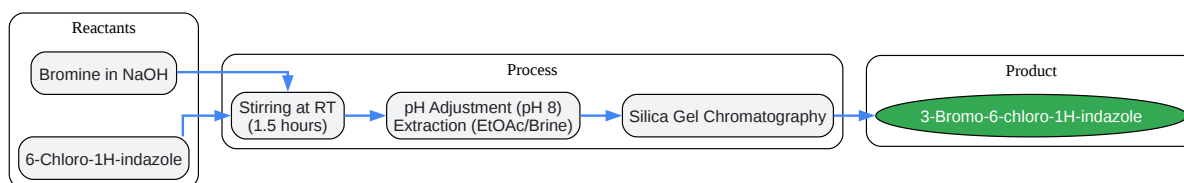
Step 4: Purification

- Purify the crude product by silica gel column chromatography, using a mixture of ethyl acetate and petroleum ether as the eluent.
- This process yields **3-Bromo-6-chloro-1H-indazole** as a yellow solid (3.4 g, 44% yield).^[2]

Characterization:

- The product can be characterized using techniques such as Mass Spectrometry (ESI-MS $m/z = 231.00, 233.00$ $[M + H]^+$).^[2]

Synthesis Workflow



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Caption: Synthesis workflow for **3-Bromo-6-chloro-1H-indazole**.

Biological Activity and Signaling Pathways

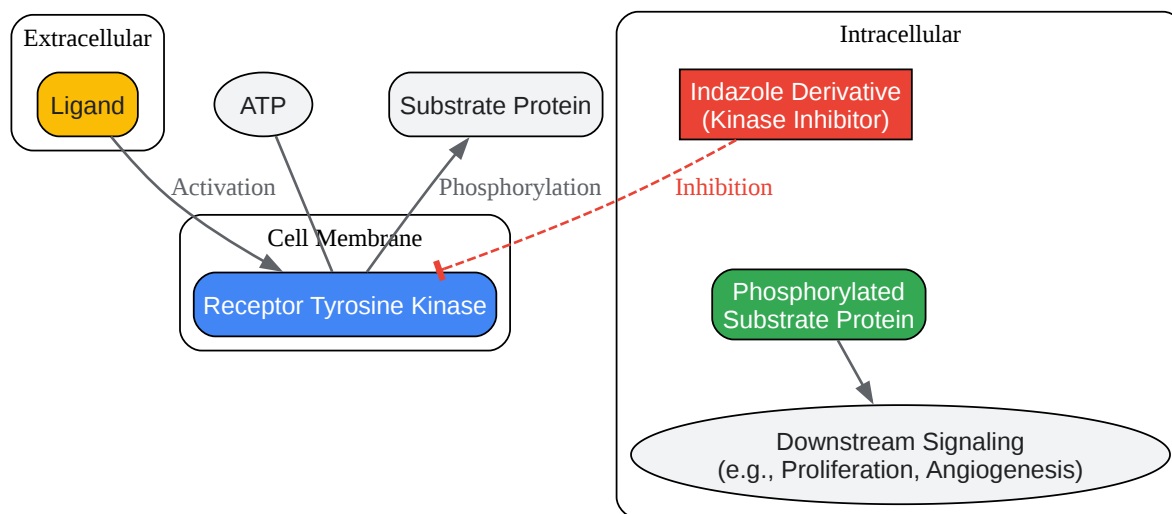
Indazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.^[3] They are particularly prominent as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.^[4]

While specific signaling pathway involvement for **3-Bromo-6-chloro-1H-indazole** is not extensively documented, its structural class is known to be a precursor for compounds targeting various kinases involved in cancer cell proliferation and angiogenesis.^[4]^[5] For instance, derivatives of the related 3-Bromo-6-(trifluoromethyl)-1H-indazole have been investigated as inhibitors of the VEGFR-2 signaling pathway, which is crucial for angiogenesis.^[4]

Given that 6-Bromo-3-chloro-1H-indazole is highlighted as a key intermediate in the development of anti-cancer agents and is utilized in studies of signal transduction pathways, it is plausible that derivatives of **3-Bromo-6-chloro-1H-indazole** could also function as kinase inhibitors.^[5]

Representative Kinase Inhibitor Signaling Pathway

The following diagram illustrates a generalized signaling pathway where an indazole derivative acts as a kinase inhibitor.



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Caption: General mechanism of a kinase inhibitor.

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